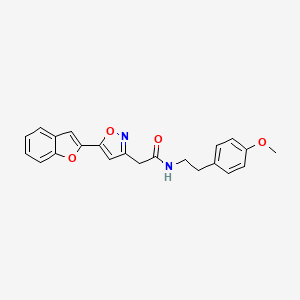

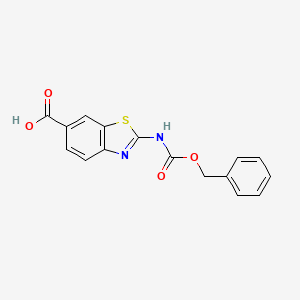

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide, also known as BIA 10-2474, is a small molecule drug that was developed as a painkiller. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the body. Endocannabinoids are natural substances that are similar to the active ingredient in marijuana and are involved in pain regulation, mood, and appetite.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for the compound '2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide' involves the synthesis of the benzofuran-2-yl isoxazol-3-yl moiety, followed by the coupling of the resulting intermediate with N-(4-methoxyphenethyl)acetamide.

Starting Materials

2-bromo-5-nitrobenzofuran, hydroxylamine hydrochloride, sodium acetate, 4-methoxyphenethylamine, acetic anhydride, triethylamine, N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, acetic acid, sodium hydroxide, ethyl acetate, wate

Reaction

Step 1: Synthesis of 5-nitrobenzofuran-2-carbaldehyde by reacting 2-bromo-5-nitrobenzofuran with sodium acetate and acetic anhydride in acetic acid., Step 2: Synthesis of 5-nitrobenzofuran-2-carboxylic acid by hydrolyzing 5-nitrobenzofuran-2-carbaldehyde with sodium hydroxide in water., Step 3: Synthesis of 5-nitrobenzofuran-2-carboxylic acid hydrazide by reacting 5-nitrobenzofuran-2-carboxylic acid with hydroxylamine hydrochloride in ethanol., Step 4: Synthesis of 5-nitrobenzofuran-2-carboxylic acid hydrazide isoxazole by reacting 5-nitrobenzofuran-2-carboxylic acid hydrazide with acetic anhydride and triethylamine in N,N-dimethylformamide., Step 5: Synthesis of 5-(benzofuran-2-yl)isoxazol-3-ylamine by reducing 5-nitrobenzofuran-2-carboxylic acid hydrazide isoxazole with palladium on carbon and hydrogen gas in ethanol., Step 6: Synthesis of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide by coupling 5-(benzofuran-2-yl)isoxazol-3-ylamine with N-(4-methoxyphenethyl)acetamide using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in ethyl acetate.

Mécanisme D'action

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474 works by inhibiting the FAAH enzyme, which breaks down endocannabinoids in the body. By inhibiting this enzyme, 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474 increases the levels of endocannabinoids, which can reduce pain and inflammation.

Effets Biochimiques Et Physiologiques

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474 has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce anxiety and depression-like behaviors in rodents. The drug has been found to be well-tolerated in animal studies, with no significant side effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474 has been used extensively in preclinical studies, and its effects on pain and other physiological processes have been well-documented. However, the drug's clinical development was halted due to safety concerns, and it is currently not approved for human use. Therefore, researchers must exercise caution when working with this compound.

Orientations Futures

Despite the safety concerns surrounding 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474, its potential as a painkiller and therapeutic agent for other conditions remains an area of active research. Future studies may focus on developing safer FAAH inhibitors or investigating the effects of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474 on other physiological processes. Additionally, researchers may explore the potential of endocannabinoid-based therapies for pain and other conditions.

Applications De Recherche Scientifique

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474 has been extensively studied for its potential use as a painkiller. It has also been investigated for its effects on anxiety, depression, and addiction. The drug has shown promising results in preclinical studies, but its clinical development was halted in 2016 due to a fatal adverse event in a phase 1 clinical trial.

Propriétés

IUPAC Name |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-26-18-8-6-15(7-9-18)10-11-23-22(25)14-17-13-21(28-24-17)20-12-16-4-2-3-5-19(16)27-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZPWLKQKNHHLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride](/img/structure/B2681573.png)

![5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681578.png)

![N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2681581.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2681583.png)

![6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2681584.png)

![6-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)-5-chloropyridine-3-carbonitrile](/img/structure/B2681586.png)

![N-(2,6-dimethylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2681587.png)

![6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681591.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2681592.png)